Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-5-3-14(11-27)4-6-15)25(12-28,13-29)21(16-7-9-17(26)10-8-16)19(22(18)30)24(32)34-2/h3-10,18,20-21,30H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXBVCWWLYFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)F)(C#N)C#N)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate (commonly referred to as compound 1217808-02-0) is a synthetic organic compound with potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1217808-02-0
- Molecular Formula : C25H18FN3O5
- Molecular Weight : 459.43 g/mol
This compound features a cyclohexene core with multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that similar compounds in the class of dicyano derivatives exhibit antiviral activity against several viruses. The structural components may inhibit viral replication by interfering with viral DNA synthesis or other stages of the viral life cycle.
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor growth. The presence of cyano and hydroxyl groups may enhance their interaction with cellular targets involved in cancer proliferation.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit specific enzymes that are crucial for disease progression in various pathologies, including cancer and viral infections.
The biological mechanisms underlying the activity of dimethyl 5,5-dicyano derivatives can be categorized as follows:
- Inhibition of Nucleic Acid Synthesis : The cyano groups may interact with nucleic acids or enzymes involved in their synthesis.
- Modulation of Cell Signaling Pathways : The hydroxyl group can participate in hydrogen bonding, potentially altering signaling pathways within cells that lead to apoptosis or cell cycle arrest.
Case Study 1: Antiviral Activity
A study on related compounds demonstrated significant antiviral effects against human adenoviruses (HAdV). The leading compound exhibited an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) . This suggests that further exploration of dimethyl 5,5-dicyano derivatives could yield promising antiviral agents.
Case Study 2: Anticancer Efficacy
Research involving similar dicyano compounds indicated their potential in inhibiting specific cancer cell lines. For instance, a derivative showed enhanced selectivity indexes exceeding 100 when tested against various cancer models . These findings support the hypothesis that dimethyl 5,5-dicyano derivatives could be developed into effective anticancer therapies.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Dimethyl 5,5-dicyano derivative A | 1217808-02-0 | 459.43 g/mol | Antiviral, Anticancer |
| Dimethyl derivative B | 1212097-79-4 | 485.50 g/mol | Enzyme Inhibition |
| Dicyano compound C | 1212351-49-9 | 485.50 g/mol | Cytotoxicity Reduction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high regioselectivity?
- Methodological Answer : The compound can be synthesized via a Michael addition-cyclization cascade. For example, refluxing a chalcone precursor with ethyl acetoacetate in absolute ethanol using NaOH as a base (10% w/w) for 8–12 hours yields cyclohexene derivatives. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1 molar ratio of chalcone to acetoacetate) improves regioselectivity . Structural analogs in and highlight the importance of substituent positioning (e.g., 4-fluorophenyl vs. 4-cyanophenyl) in directing cyclization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves stereochemical ambiguities (e.g., envelope vs. half-chair conformations in cyclohexene rings) and validates substituent orientations .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and coupling patterns, particularly for hydroxyl (-OH) and ester groups (-COOCH₃). DEPT-135 and HSQC experiments clarify quaternary carbons and cyano groups .
- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., 480.51 g/mol as in ) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of substituents influence cyclization pathways and regioselectivity?
- Methodological Answer : Substituents like -CN (electron-withdrawing) and -OCH₃ (electron-donating) alter electron density at reactive sites. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict nucleophilic/electrophilic centers. For example, ’s computed XLogP3 (4.7) and topological polar surface area (120 Ų) suggest hydrophobicity and hydrogen-bonding capacity, which influence reaction kinetics . Experimental validation involves synthesizing analogs (e.g., replacing 4-fluorophenyl with 4-methylphenyl) and comparing cyclization rates via HPLC kinetic profiling .
Q. What computational approaches predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., cytochrome P450) using crystal structures from the PDB. Focus on the hydroxyl and cyano groups as potential binding motifs .
- MD simulations (GROMACS) assess stability in lipid bilayers, leveraging computed properties like LogP and molar refractivity .
- QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity data from ’s antimicrobial assays (e.g., MIC values against S. aureus) .
Q. How can contradictions in crystallographic data (e.g., disorder modeling) be resolved for structurally complex derivatives?
- Methodological Answer : For disordered structures (e.g., ’s 0.684:0.316 occupancy ratio), employ multi-conformer refinement in SHELXL. Validate against residual electron density maps and Hirshfeld surface analysis. Cross-validate with solid-state NMR to confirm dynamic disorder .
Q. What experimental strategies evaluate the compound’s potential in materials science applications?
- Methodological Answer :
- Optoelectronic characterization : UV-Vis spectroscopy and cyclic voltammetry measure bandgap (e.g., λₘₐₓ ~300 nm for conjugated systems) and redox activity.
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for polymer composites.
- Single-crystal conductivity tests (four-probe method) evaluate charge transport, leveraging the compound’s π-stacking observed in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
